[2,2’-Bipyridine]-5-carbonitrile, also known as 5-(cyanopyridin-2-yl)pyridin-2-amine, is a heterocyclic organic compound used as a ligand in coordination chemistry. Due to the presence of the pyridine rings and the nitrile group, it can form stable complexes with various transition metals. These complexes can exhibit interesting properties such as luminescence, magnetism, and catalytic activity []. Research on this compound often explores its potential applications in areas like photocatalysis and molecular recognition [].
The nitrile group attached to the bipyridine core modifies the electronic properties of the molecule. Compared to unsubstituted bipyridine, the presence of the electron-withdrawing nitrile group reduces the electron density on the pyridine rings. This can influence the binding affinity and reactivity of the ligand towards metal centers []. Scientific studies investigate how this modification affects the overall properties of the formed complexes [].
Research suggests that [2,2’-bipyridine]-5-carbonitrile may have potential applications in various fields:
[2,2'-Bipyridine]-5-carbonitrile is a chemical compound with the molecular formula C_{11}H_{8}N_{2} and a molecular weight of approximately 180.20 g/mol. It features a bipyridine structure with a cyano group attached at the 5-position of one of the pyridine rings. The compound is characterized by its planar structure, which facilitates interactions with various metal ions, making it an important ligand in coordination chemistry. The InChI code for this compound is 1S/C11H8N2/c12-9-5-3-7(4-6-10(9)13)8-11(7)14/h3-6H,1-2H3
, providing a standardized way to encode its molecular structure.
Research indicates that [2,2'-Bipyridine]-5-carbonitrile and its derivatives exhibit notable biological activities. Some studies have suggested potential neuroprotective properties, making them candidates for treating neurological disorders such as Alzheimer's disease . Additionally, their ability to form complexes with metal ions may enhance their efficacy in biological systems by facilitating electron transfer processes.
Several synthesis methods have been documented for [2,2'-Bipyridine]-5-carbonitrile:
[2,2'-Bipyridine]-5-carbonitrile has several applications across different fields:
Studies on the interaction of [2,2'-Bipyridine]-5-carbonitrile with various metal ions have shown that it forms stable complexes that can be characterized using techniques like NMR spectroscopy and X-ray crystallography. These interactions often enhance the stability and reactivity of the metal centers involved, making this compound valuable in organometallic chemistry and catalysis .
Several compounds share structural similarities with [2,2'-Bipyridine]-5-carbonitrile. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
2,2'-Bipyridine | Bidentate ligand | Commonly used in coordination chemistry |
4,4'-Bipyridine | Isomeric variant | Different coordination properties |
1,10-Phenanthroline | Tridentate ligand | Stronger chelation ability due to three nitrogen donors |
6,6'-Dicyano-2,2'-bipyridine | Dicyano derivative | Enhanced electronic properties |
The uniqueness of [2,2'-Bipyridine]-5-carbonitrile lies in its specific cyano substitution at the 5-position of the bipyridine framework. This modification not only influences its chemical reactivity but also enhances its potential biological activity compared to other bipyridine derivatives.